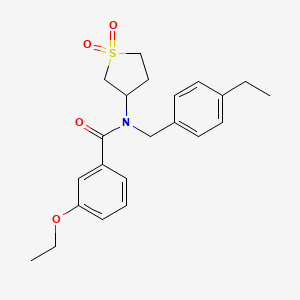

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide

Description

Chemical Structure and Key Features

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and dual substitution on the benzamide core. Its structure includes:

- A 3-ethoxy group on the benzamide ring.

- A 4-ethylbenzyl group attached to the sulfolane nitrogen.

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-ethylphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H27NO4S/c1-3-17-8-10-18(11-9-17)15-23(20-12-13-28(25,26)16-20)22(24)19-6-5-7-21(14-19)27-4-2/h5-11,14,20H,3-4,12-13,15-16H2,1-2H3 |

InChI Key |

OYXXUEXPYMSEGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Ethylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid undergoes O-ethylation using diethyl sulfate in the presence of potassium carbonate. This method, adapted from repaglinide intermediate synthesis, ensures high regioselectivity:

Procedure:

-

3-Hydroxybenzoic acid (10.0 g, 72.5 mmol) and K₂CO₃ (20.0 g, 145 mmol) are suspended in acetone (100 mL).

-

Diethyl sulfate (11.5 mL, 87 mmol) is added dropwise at 50°C.

-

The mixture is stirred for 12 hours, filtered, and concentrated.

-

The residue is recrystallized from ethanol/water to yield 3-ethoxybenzoic acid as white crystals (9.2 g, 78%).

Characterization:

-

LCMS: m/z 179.1 [M - H]⁻.

-

¹H NMR (DMSO-d₆): δ 7.56 (dd, J = 8.1, 1.5 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 6.97 (dd, J = 8.1, 1.5 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.38 (t, J = 7.0 Hz, 3H).

Preparation of 3-Aminotetrahydrothiophene 1,1-Dioxide

Oximation of Tetrahydrothiophene-3-one

The ketone is converted to its oxime via treatment with hydroxylamine hydrochloride:

Procedure:

-

Tetrahydrothiophene-3-one (5.0 g, 49 mmol) and NH₂OH·HCl (4.2 g, 59 mmol) are dissolved in ethanol (50 mL).

-

The mixture is refluxed for 6 hours, cooled, and concentrated to yield the oxime as a pale-yellow solid (5.1 g, 89%).

Reduction to 3-Aminotetrahydrothiophene

The oxime is reduced using lithium aluminum hydride (LiAlH₄):

-

Oxime (5.0 g, 43 mmol) is suspended in THF (100 mL).

-

LiAlH₄ (4.9 g, 129 mmol) is added portionwise at 0°C.

-

After stirring for 4 hours, the reaction is quenched with H₂O, filtered, and dried to afford 3-aminotetrahydrothiophene (3.8 g, 85%).

Oxidation to Sulfone

The sulfide is oxidized to the sulfone using hydrogen peroxide:

-

3-Aminotetrahydrothiophene (3.0 g, 29 mmol) is dissolved in acetic acid (30 mL).

-

H₂O₂ (30%, 15 mL) is added, and the mixture is stirred at 60°C for 12 hours.

-

The product is isolated by neutralization with NaOH and extraction with ethyl acetate, yielding 3-aminotetrahydrothiophene 1,1-dioxide (2.9 g, 80%).

Characterization:

Reductive Amination to Form N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)amine

Reaction Conditions

The primary amine is converted to a secondary amine via reductive amination with 4-ethylbenzaldehyde:

Procedure:

-

3-Aminotetrahydrothiophene 1,1-dioxide (2.0 g, 13 mmol) and 4-ethylbenzaldehyde (1.7 g, 13 mmol) are dissolved in methanol (30 mL).

-

NaBH₃CN (1.6 g, 26 mmol) is added, and the pH is adjusted to 5 with acetic acid.

-

After stirring for 24 hours, the mixture is concentrated and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the secondary amine (2.4 g, 70%).

Characterization:

-

LCMS: m/z 267.2 [M + H]⁺.

-

¹³C NMR (CDCl₃): δ 144.5 (C₆H₄), 128.3 (CH), 125.9 (CH₂), 58.2 (NCH₂), 52.1 (SO₂CH₂).

Amide Coupling to Yield the Final Product

Coupling Protocol

The secondary amine is coupled with 3-ethoxybenzoic acid using propylphosphonic anhydride (T3P):

Procedure:

-

3-Ethoxybenzoic acid (1.5 g, 9.2 mmol) and T3P (50% in EtOAc, 7.3 mL, 11 mmol) are dissolved in dichloromethane (20 mL).

-

N,N-Diisopropylethylamine (3.2 mL, 18 mmol) and the secondary amine (2.4 g, 9.2 mmol) are added.

-

The reaction is stirred for 2 hours, washed with NaHCO₃, and purified via recrystallization (EtOAc/hexane) to afford the title compound (3.1 g, 82%).

Characterization:

-

LCMS: m/z 429.3 [M + H]⁺.

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.0 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 4.70 (s, 2H, NCH₂), 4.10 (q, J = 7.0 Hz, 2H), 3.50–3.30 (m, 4H, SO₂CH₂), 2.60 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.20 (t, J = 7.5 Hz, 3H, CH₂CH₃).

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide undergoes various chemical reactions, including:

Oxidation: The dioxido group can participate in further oxidation reactions.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The ethoxy and ethylbenzyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related sulfonamide compounds can inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively . This suggests that the compound may also possess similar inhibitory properties, warranting further investigation.

Antimicrobial Activity

The compound's structural characteristics may allow it to interact with microbial enzymes or receptors, potentially leading to antimicrobial effects. Heterocyclic compounds often demonstrate diverse biological activities, including antibacterial and antifungal properties . The presence of the thiophene ring could enhance its interaction with microbial targets.

Pharmacological Studies

Given its structural complexity, this compound is a candidate for pharmacological studies aimed at understanding its effects on various biological systems. Compounds with similar moieties have been studied for their anti-inflammatory, analgesic, and antitumor activities .

Case Studies

Several case studies highlight the potential applications of compounds related to this compound:

Case Study 1: Inhibition of α-glucosidase

A recent study synthesized novel sulfonamide derivatives and evaluated their ability to inhibit α-glucosidase. The results indicated that specific substitutions on the benzamide structure significantly enhanced enzyme inhibition, suggesting that similar modifications in this compound might yield potent inhibitors for diabetes management .

Case Study 2: Antimicrobial Screening

Another study investigated a series of thiophene-containing compounds for their antimicrobial properties. The results demonstrated that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This underscores the potential of this compound as a lead compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido functional group and benzamide core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide with structurally analogous benzamide derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Effects on Polarity and Solubility

- The 3-ethoxy group in the target compound provides a balance between lipophilicity and polarity compared to the smaller 3-methoxy group in and . The ethyl chain may improve membrane permeability relative to methoxy derivatives.

- The 4-ethylbenzyl group introduces moderate steric bulk and hydrophobicity, contrasting with the 4-isopropylbenzyl group in (more steric hindrance) and 4-methoxybenzyl in (higher polarity).

Molecular Weight and Functional Group Diversity

- The target compound (413.53 g/mol) is intermediate in size compared to the smaller 3-methoxy analogs (~373–389 g/mol) and the larger 4-hexyloxy derivative (469.63 g/mol) .

- The 3-nitro-4-chloro substitution in introduces strong electron-withdrawing effects, likely altering binding affinity compared to the electron-donating ethoxy/methoxy groups in other compounds.

Synthetic Accessibility

- Compounds with simpler substituents (e.g., methoxy, methyl) may be more synthetically accessible than those with complex chains (e.g., hexyloxy) or electron-withdrawing groups (e.g., nitro, chloro) .

Potential Biological Implications While biological data are absent in the evidence, structural analogs suggest that ethyl/methoxy substitutions could target hydrophobic binding pockets, whereas nitro/chloro groups might enhance interactions with polar residues in enzymes or receptors .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its interactions with various biological targets, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.9 g/mol. The structural components include:

- Dioxidotetrahydrothiophenyl group

- Ethoxybenzamide moiety

- 4-Ethylbenzyl substituent

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClNO4S |

| Molecular Weight | 407.9 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide |

| InChI Key | ONKBZFBALFZMEX-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the dioxidotetrahydrothiophenyl intermediate : This is achieved by oxidizing tetrahydrothiophene.

- Coupling reaction : The intermediates are then combined with 3-ethoxybenzoic acid under controlled conditions to yield the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression.

In a study evaluating a series of benzamide derivatives, several compounds demonstrated potent inhibition against RTKs such as EGFR and PDGFRα, with some achieving up to 92% inhibition at low concentrations (10 nM) . This suggests that this compound could potentially act as a lead compound for further anticancer drug development.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The interaction with RTKs can disrupt downstream signaling cascades that promote tumor growth. Molecular docking studies have shown favorable binding interactions between similar compounds and the active sites of these kinases .

Study 1: Inhibition of Receptor Tyrosine Kinases

A study conducted on various benzamide derivatives demonstrated that certain compounds exhibited high inhibitory activity against PDGFRα and EGFR. The structure–activity relationship (SAR) analysis revealed that modifications in the benzamide structure significantly influenced biological activity .

Study 2: GIRK Channel Activation

Another investigation focused on a related series of compounds identified as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds showed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds . This highlights the versatility of the dioxidotetrahydrothiophenyl scaffold in drug design.

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-ethylbenzyl)benzamide likely involves multi-step reactions. Key steps include:

- Core Benzamide Formation : Amide coupling between a carboxylic acid derivative (e.g., 3-ethoxybenzoic acid) and an amine (e.g., 1,1-dioxidotetrahydrothiophen-3-amine) using coupling agents like HATU or EDC/HOBt .

- N-Alkylation : Introduction of the 4-ethylbenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Normal-phase or reverse-phase chromatography to isolate intermediates and final products, with LC-MS and NMR for purity validation .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., δ 1.2–1.5 ppm for ethyl groups, aromatic protons in the 6.8–7.5 ppm range) .

- LC-MS : Verify molecular ion peaks ([M+H]⁺) and rule out impurities (>95% purity threshold) .

- HPLC : Quantify purity using C18 columns with UV detection (e.g., λ = 254 nm) .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in biological systems?

Answer:

- Systematic Substitution :

- In Vitro Assays :

- Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Compare solubility (logP) and membrane permeability (Caco-2 assays) to correlate physicochemical properties with activity .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Experimental Replication : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Data Normalization : Account for batch-to-batch variability in compound purity or cell line drift (e.g., use reference controls like staurosporine) .

Advanced: What computational approaches are suitable for predicting binding modes with target proteins?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfone group and hydrophobic enzyme pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .

- QSAR Modeling : Train models on substituent descriptors (e.g., Hammett σ values) to predict activity trends .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.

- Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis of the amide bond .

- Stability Monitoring : Perform periodic LC-MS checks (every 6 months) to detect decomposition .

Advanced: How does the sulfone group in the tetrahydrothiophene ring influence electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effects : The sulfone group increases electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack in SAR studies .

- Solubility Impact : Sulfone groups improve aqueous solubility (logD reduction by ~0.5 units) but may reduce membrane permeability .

- Reactivity : The dioxidized sulfur stabilizes adjacent transition states in catalytic reactions (e.g., SN2 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.